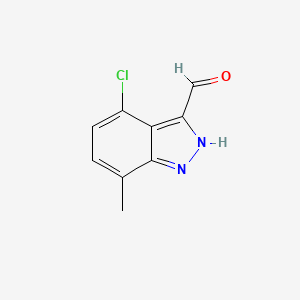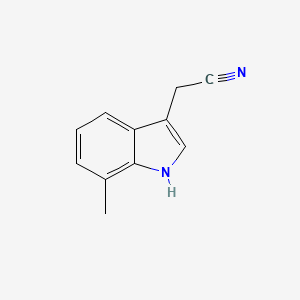![molecular formula C12H17F3N2O B1649006 N-{3-[4-Amino-3-(trifluorometil)fenoxi]propil}-N,N-dimetilamina CAS No. 801190-26-1](/img/structure/B1649006.png)
N-{3-[4-Amino-3-(trifluorometil)fenoxi]propil}-N,N-dimetilamina
Descripción general
Descripción
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is a chemical compound with the molecular formula C12H17F3N2O and a molecular weight of 262.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoromethyl group and an amino group attached to a phenoxypropyl chain .
Aplicaciones Científicas De Investigación
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of specialty chemicals and materials.
Métodos De Preparación
The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-amino-3-(trifluoromethyl)phenol.
Alkylation: The phenol is alkylated with 3-chloropropylamine under basic conditions to form the intermediate 3-[4-amino-3-(trifluoromethyl)phenoxy]propylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The phenoxypropyl chain provides additional flexibility and binding interactions .
Comparación Con Compuestos Similares
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine can be compared with similar compounds such as:
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-diethylamine: This compound has diethyl groups instead of dimethyl groups, which may affect its binding properties and biological activity.
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dipropylamine: The dipropyl groups provide increased steric hindrance, potentially altering the compound’s interactions with target proteins.
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dibutylamine: The dibutyl groups further increase the compound’s lipophilicity, which may enhance its membrane permeability.
Propiedades
IUPAC Name |
4-[3-(dimethylamino)propoxy]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-9-4-5-11(16)10(8-9)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZVGDSBJAAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)


![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one,3-butyl-,O-2-propen-1-yloxime](/img/structure/B1648944.png)
![6-Thiophen-2-yl-2-(3-thiophen-2-yl-aziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol](/img/structure/B1648945.png)

![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine](/img/structure/B1648956.png)
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine](/img/structure/B1648958.png)

![Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate](/img/structure/B1648965.png)

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1648967.png)
